4-[8-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
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Overview
Description
4-[8-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its intricate structure, which includes a morpholine ring and a pyrido[2,3-d]pyrimidine core.
Preparation Methods
The synthesis of 4-[8-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrido[2,3-d]pyrimidine core with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base.
Formation of the morpholine ring: The final step involves the cyclization of the intermediate product to form the morpholine ring.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-[8-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[8-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[8-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar compounds to 4-[8-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine include other benzenesulfonamides and pyrido[2,3-d]pyrimidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a morpholine ring with a sulfonamide group and a pyrido[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties.
References
Properties
IUPAC Name |
4-[8-(3-chloro-2-methylphenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-13-15(19)5-2-6-16(13)27(24,25)23-7-3-4-14-12-20-18(21-17(14)23)22-8-10-26-11-9-22/h2,5-6,12H,3-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRXQUMKTZZKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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